Cas no 16797-04-9 (2-Phenoxy-1-phenyl-ethylamine)
2-Phenoxy-1-phenyl-ethylamine structure
Product Name:2-Phenoxy-1-phenyl-ethylamine
N.o CAS:16797-04-9
MF:C14H15NO
MW:213.275003671646
CID:121901
PubChem ID:16794100
Update Time:2025-06-07
2-Phenoxy-1-phenyl-ethylamine Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-Phenoxy-1-phenylethanamine
- Benzenemethanamine, a-(phenoxymethyl)-
- 7-amine-8-phenoxy-phenylethane
- AG-E-17318
- AGN-PC-0168U6
- Benzylamine,a-(phenoxymethyl)- (8CI)
- CTK4D2827
- SureCN4345367
- 2-PHENOXY-1-PHENYL-ETHYLAMINE
- 16797-04-9
- SB79250
- 2-Phenoxy-1-phenylethan-1-amine
- 2-phenoxy-1-phenylethylamine
- EN300-145675
- SCHEMBL4345367
- AKOS009139836
- DTXSID10588607
- 2-Phenoxy-1-phenyl-ethylamine
-
- MDL: MFCD06657036
- Inchi: 1S/C14H15NO/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10,14H,11,15H2
- Chave InChI: VPMNXCAPTJKWHO-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1)CC(C1C=CC=CC=1)N
Propriedades Computadas
- Massa Exacta: 213.11545
- Massa monoisotópica: 213.115364102g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 16
- Contagem de Ligações Rotativas: 4
- Complexidade: 183
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.5
- Superfície polar topológica: 35.2Ų
Propriedades Experimentais
- Densidade: 1.1±0.1 g/cm3
- Ponto de ebulição: 359.7±35.0 °C at 760 mmHg
- Ponto de Flash: 176.3±19.2 °C
- PSA: 35.25
- Pressão de vapor: 0.0±0.8 mmHg at 25°C
2-Phenoxy-1-phenyl-ethylamine Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Phenoxy-1-phenyl-ethylamine Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| TRC | P322813-50mg |
2-Phenoxy-1-phenyl-ethylamine |
16797-04-9 | 50mg |
$190.00 | 2023-05-17 | ||
| TRC | P322813-250mg |
2-Phenoxy-1-phenyl-ethylamine |
16797-04-9 | 250mg |
$ 800.00 | 2023-09-06 | ||
| TRC | P322813-500mg |
2-Phenoxy-1-phenyl-ethylamine |
16797-04-9 | 500mg |
$1499.00 | 2023-05-17 | ||
| Enamine | EN300-145675-50mg |
2-phenoxy-1-phenylethan-1-amine |
16797-04-9 | 50mg |
$551.0 | 2023-09-29 | ||
| Enamine | EN300-145675-100mg |
2-phenoxy-1-phenylethan-1-amine |
16797-04-9 | 100mg |
$578.0 | 2023-09-29 | ||
| Enamine | EN300-145675-250mg |
2-phenoxy-1-phenylethan-1-amine |
16797-04-9 | 250mg |
$604.0 | 2023-09-29 | ||
| Enamine | EN300-145675-500mg |
2-phenoxy-1-phenylethan-1-amine |
16797-04-9 | 500mg |
$630.0 | 2023-09-29 | ||
| Enamine | EN300-145675-1000mg |
2-phenoxy-1-phenylethan-1-amine |
16797-04-9 | 1000mg |
$656.0 | 2023-09-29 | ||
| Enamine | EN300-145675-2500mg |
2-phenoxy-1-phenylethan-1-amine |
16797-04-9 | 2500mg |
$1287.0 | 2023-09-29 | ||
| Enamine | EN300-145675-5000mg |
2-phenoxy-1-phenylethan-1-amine |
16797-04-9 | 5000mg |
$1903.0 | 2023-09-29 |
2-Phenoxy-1-phenyl-ethylamine Literatura Relacionada
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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